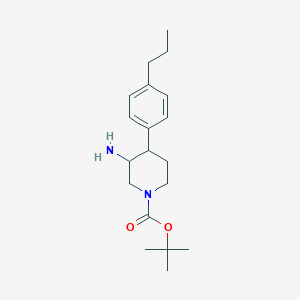

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C19H30N2O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H30N2O2/c1-5-6-14-7-9-15(10-8-14)16-11-12-21(13-17(16)20)18(22)23-19(2,3)4/h7-10,16-17H,5-6,11-13,20H2,1-4H3 |

InChI Key |

ZETHJCQAEHOFJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a cornerstone for introducing the 4-propylphenyl substituent. In one protocol, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with 3-bromoaniline under palladium catalysis to form the biphenyl intermediate. Key conditions include:

-

Catalyst : PdCl₂(dppf) (1–5 mol%)

-

Base : Tripotassium phosphate (2 M aqueous)

-

Solvent : Dioxane or dimethylformamide (DMF)

-

Temperature : 100°C for 12–24 hours

This method achieves yields of 85–95% after purification by flash column chromatography (40% ethyl acetate/hexane).

Multi-Step Synthesis Involving Nitration and Reduction

Nitration of tert-Butylbenzene Derivatives

Nitration of tert-butyl-protected intermediates using fuming HNO₃/H₂SO₄ introduces nitro groups, which are subsequently reduced to amines. For example, nitration of tert-butylbenzene at 0°C yields a 1,3-dinitrophenyl derivative, which is reduced to a dianiline intermediate using hydrogenation or BH₃·THF.

Table 1: Comparative Nitration and Reduction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (fuming), H₂SO₄, 0°C, 2 h | 70–80 | |

| Reduction | H₂/Pd-C, EtOH, rt, 12 h | 90–95 | |

| Alternative | BH₃·THF, THF, reflux, 6 h | 75–85 |

Protection and Deprotection Techniques

The tert-butyloxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during functionalization. Deprotection is typically achieved under acidic conditions:

Boc Protection

Deprotection

-

Conditions : HCl (4 M in dioxane) or trifluoroacetic acid (TFA) in DCM

-

Time : 1–4 hours at room temperature

-

Outcome : Quantitative removal of Boc without affecting aryl amines.

Purification and Isolation Methods

Crude products are purified via recrystallization or chromatography. Flash column chromatography (20–60% ethyl acetate/hexane) resolves regioisomers, while recrystallization from ethanol/water mixtures enhances purity.

Table 2: Purification Efficacy Across Methods

| Method | Solvent System | Purity (%) | Yield Recovery (%) |

|---|---|---|---|

| Flash Chromatography | 40% EtOAc/Hexane | 98–99 | 85–90 |

| Recrystallization | Ethanol/Water (3:1) | 99+ | 70–75 |

| Preparative HPLC | Acetonitrile/H₂O (0.1% TFA) | 99.5 | 60–65 |

Analytical Validation and Characterization

Final compounds are validated using:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Steric and Electronic Effects

- Propyl vs.

- Methoxy Substituents : The 3-methoxy and 3,5-dimethoxy derivatives exhibit improved solubility due to polar interactions, with the latter showing enhanced electronic delocalization for charge-transfer complexes .

Biological Activity

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's chemical properties are pivotal in understanding its biological activity. Below is a summary of its molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H29N O3 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | DZNFOHLHKBCPLP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, which may lead to therapeutic effects in neurological conditions.

Potential Mechanisms Include:

- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It has been observed to inhibit enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase, which are crucial in Alzheimer's disease pathology.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides.

- Cell Viability : The compound showed an increase in cell viability in astrocytes exposed to Aβ, suggesting neuroprotective properties. For instance, when astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound improved viability by approximately 20% compared to Aβ treatment alone .

In Vivo Studies

In vivo models have also been utilized to assess the efficacy of this compound:

- Animal Models : In studies involving rodent models of Alzheimer's disease, this compound demonstrated moderate protective effects against cognitive decline. However, the results indicated that bioavailability in the brain was a limiting factor for its efficacy .

Case Studies

-

Neuroprotection Against Aβ Toxicity :

- Study Design : Astrocytes were treated with varying concentrations of the compound alongside Aβ.

- Results : At a concentration of 100 μM, the compound increased cell viability from 43.78% (Aβ alone) to 62.98% (with the compound), indicating a protective effect against oxidative stress induced by Aβ .

- Inhibition of Enzymatic Activity :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a piperidine core. Key steps include:

- Amine protection : Use tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc group .

- Arylation : Introduce the 4-propylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation : / NMR to verify substituent positions and Boc-group integrity .

- Purity assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

- Mass analysis : HRMS or ESI-MS to confirm molecular weight .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .

- Storage : Keep in a cool, dry place under inert atmosphere (argon/nitrogen) to prevent degradation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC for separation of enantiomers .

- Asymmetric catalysis : Employ palladium-catalyzed asymmetric arylation or organocatalytic methods to control stereochemistry at the 3-amino position .

- Crystallography : Grow single crystals for X-ray diffraction to confirm absolute configuration .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Use isogenic cell lines and consistent assay conditions (e.g., ATP levels for viability assays) .

- Orthogonal validation : Cross-validate results using radioligand binding assays (e.g., -labeled analogs) and functional assays (e.g., cAMP accumulation) .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets from independent studies .

Q. What strategies are effective for determining the crystal structure of this compound?

- Methodological Answer :

- Crystallization : Slow vapor diffusion (e.g., hexane/dichloromethane) to grow high-quality single crystals .

- Data collection : Use synchrotron radiation or low-temperature (100 K) settings to enhance resolution .

- Refinement : SHELXL for structure solution and refinement, with validation via R-factors and electron density maps .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., GPCRs) .

- SAR analysis : Modify the 4-propylphenyl group’s substituents (e.g., fluorine or methoxy groups) to optimize hydrophobic interactions .

- Free-energy calculations : Apply MM-GBSA to estimate binding energy changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.